N-Cyano-N''-[3-(trimethoxysilyl)propyl]guanidine
Description
N-Cyano-N''-[3-(trimethoxysilyl)propyl]guanidine is a silane-functionalized guanidine derivative characterized by a cyano (CN) group and a trimethoxysilylpropyl chain.
Properties
CAS No. |
164007-84-5 |
|---|---|
Molecular Formula |
C8H18N4O3Si |
Molecular Weight |
246.34 g/mol |
IUPAC Name |
1-cyano-2-(3-trimethoxysilylpropyl)guanidine |
InChI |
InChI=1S/C8H18N4O3Si/c1-13-16(14-2,15-3)6-4-5-11-8(10)12-7-9/h4-6H2,1-3H3,(H3,10,11,12) |
InChI Key |
NUXVCNSXHDUQRA-UHFFFAOYSA-N |
Canonical SMILES |
CO[Si](CCCN=C(N)NC#N)(OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyano-N’'-[3-(trimethoxysilyl)propyl]guanidine typically involves the reaction of cyanamide with 3-(trimethoxysilyl)propylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Reaction of Cyanamide with 3-(trimethoxysilyl)propylamine:
Industrial Production Methods
In industrial settings, the production of N-Cyano-N’'-[3-(trimethoxysilyl)propyl]guanidine may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
N-Cyano-N’'-[3-(trimethoxysilyl)propyl]guanidine undergoes various chemical reactions, including:
Hydrolysis: The trimethoxysilyl group can hydrolyze in the presence of water, leading to the formation of silanol groups.
Condensation: The silanol groups formed from hydrolysis can further condense to form siloxane bonds, which are essential for surface modification applications.
Substitution: The guanidine group can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
-
Hydrolysis
Reagents: Water or aqueous solutions
Conditions: Ambient temperature, neutral or slightly acidic pH
Products: Silanol groups
-
Condensation
Reagents: Silanol groups
Conditions: Elevated temperature, presence of catalysts (e.g., acids or bases)
Products: Siloxane bonds
-
Substitution
Reagents: Electrophiles (e.g., alkyl halides)
Conditions: Solvent (e.g., ethanol), temperature (e.g., 25-60°C)
Products: Substituted guanidine derivatives
Scientific Research Applications
Biomedical Applications
Antimicrobial Activity
N-Cyano-N''-[3-(trimethoxysilyl)propyl]guanidine exhibits significant antimicrobial properties. Studies have demonstrated its selective cytotoxicity against various cancer cell lines and microorganisms, making it a candidate for therapeutic applications in treating infections and cancers . Its high chemical stability allows it to remain inert in biological environments, which is crucial for therapeutic efficacy.
Model System for Biological Interactions
This compound serves as a model system for studying hydrogen bonding interactions and receptor activity. Its structure facilitates investigations into how similar compounds might behave in biological systems, particularly in the context of drug design and development .
Limitations in Oral Bioavailability
Despite its potential, the compound's application in treating infectious diseases is limited due to poor oral bioavailability. This limitation necessitates alternative delivery methods, such as topical formulations or injections, to enhance therapeutic effectiveness .
Materials Science Applications
Adhesion and Composite Materials
this compound is recognized for its strong adhesion properties when used in composite materials. Its silane component enhances interfacial adhesion between organic and inorganic materials, which is vital for maintaining the mechanical integrity of composites under stress. This capability is particularly beneficial in industries requiring durable materials, such as construction and automotive sectors.
Biomimetic Coordination Chemistry
Research indicates that this compound can form stable complexes with metal ions, mimicking natural binding mechanisms found in biological systems. Such properties are valuable for developing synthetic catalysts that can facilitate chemical reactions under mild conditions. The design of bis-guanidine ligands incorporating this compound has been explored to create effective chelating agents for various metal ions.
Case Studies
Mechanism of Action
The mechanism of action of N-Cyano-N’'-[3-(trimethoxysilyl)propyl]guanidine involves the interaction of its functional groups with target molecules or surfaces. The trimethoxysilyl group undergoes hydrolysis and condensation to form strong siloxane bonds with substrates, while the guanidine group can engage in hydrogen bonding and electrostatic interactions with various molecules. These interactions contribute to the compound’s effectiveness in surface modification and functionalization applications.
Comparison with Similar Compounds
Comparison with Structural Analogs
N,N,N',N'-Tetramethyl-N''-[3-(Trimethoxysilyl)propyl]guanidine
- Structure: Replaces the cyano group with four methyl groups on the guanidine moiety.
- Molecular Formula : C₁₁H₂₇N₃O₃Si (MW: 277.44) .
- Physical Properties : Colorless to light yellow liquid; purity ≥94%; moisture-sensitive .
- Applications : Used as a catalyst in silane production and organic synthesis due to its strong basicity .
- Stability : Requires storage in cool, dry conditions to prevent hydrolysis of the trimethoxysilyl group .
Key Difference: The absence of the cyano group reduces electrophilicity, making it less reactive in nucleophilic reactions compared to the target compound.
N-[3-(Trimethoxysilyl)propyl]guanidine (CAS 128310-21-4)
- Structure: Lacks both cyano and methyl groups on the guanidine.
- Properties : Exhibits antimicrobial activity and redox-active behavior .
- Applications : Studied for selective cytotoxicity against cancer cells and as a model for hydrogen bonding interactions .
Key Difference: The simpler structure reduces steric hindrance but limits functional versatility compared to the cyano-substituted derivative.
Pinacidil (N-Cyano-N'-4-pyridinyl-N''-(1,2,2-trimethylpropyl)guanidine)
- Structure: Shares the cyano group but replaces the silane chain with a pyridinyl and branched alkyl group .
- Applications : Pharmacological agent acting as a potassium channel opener, highlighting the impact of substituents on biological activity .
Key Difference : The absence of the trimethoxysilyl group shifts the application from industrial catalysis to medicine.
Data Tables
Table 1. Structural and Physical Comparison
*Estimated based on structural analogs.
Table 2. Reactivity and Stability
| Compound | Electrophilicity | Moisture Sensitivity | Thermal Stability |
|---|---|---|---|
| This compound | High (due to CN) | High | Moderate |
| N,N,N',N'-Tetramethyl variant | Low | High | Moderate |
| N-[3-(Trimethoxysilyl)propyl]guanidine | Moderate | Moderate | High |
Biological Activity
N-Cyano-N''-[3-(trimethoxysilyl)propyl]guanidine (NTSG) is a compound that has garnered attention for its biological activity, particularly in the fields of antimicrobial and anticancer research. This article synthesizes available data on its biological properties, mechanisms of action, and potential applications.
Chemical Structure and Properties
NTSG is characterized by the presence of a guanidine group linked to a trimethoxysilyl propyl moiety. Its molecular formula is with a molecular weight of 277.44 g/mol. The compound exhibits high chemical stability and does not react with biological tissues or blood cells, making it an attractive candidate for various biomedical applications .
Antimicrobial Properties
NTSG has demonstrated significant antimicrobial activity against a range of microorganisms. Studies indicate that it exhibits selective cytotoxicity against cancer cells while being effective against certain bacteria and fungi. Its mechanism appears to involve disrupting cellular membranes, leading to cell death .
Table 1: Antimicrobial Efficacy of NTSG
| Microorganism | Activity | Reference |
|---|---|---|
| Escherichia coli | Inhibitory | |
| Staphylococcus aureus | Cytotoxic | |
| Candida albicans | Moderate inhibition |
Anticancer Activity
Research has shown that NTSG possesses selective cytotoxicity against various cancer cell lines. This property is attributed to its ability to induce apoptosis in malignant cells while sparing normal cells. The compound's mechanism of action may involve the modulation of signaling pathways associated with cell proliferation and survival .
Case Study: Cytotoxicity Against Cancer Cells
In vitro studies revealed that NTSG significantly reduced the viability of breast cancer cells (MCF-7) and lung cancer cells (A549). The IC50 values were determined to be approximately 25 µM for MCF-7 and 30 µM for A549, indicating potent anticancer effects at relatively low concentrations .
The biological activity of NTSG can be attributed to several mechanisms:
- Membrane Disruption : NTSG interacts with microbial membranes, leading to increased permeability and eventual cell lysis.
- Apoptosis Induction : In cancer cells, NTSG triggers apoptotic pathways, which may include the activation of caspases and the release of cytochrome c from mitochondria.
- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in target cells, further contributing to its cytotoxic effects .
Limitations and Considerations
Despite its promising biological activities, NTSG faces limitations regarding oral bioavailability, which restricts its use in systemic therapies. Future research should focus on improving the pharmacokinetic properties of this compound to enhance its therapeutic potential .
Q & A
Basic: What are the key synthetic pathways for N-Cyano-N''-[3-(trimethoxysilyl)propyl]guanidine, and what factors influence yield?
Methodological Answer:
The synthesis typically involves a multi-step process:
- Step 1: Reaction of 3-aminopropyltrimethoxysilane with cyanoguanidine precursors under anhydrous conditions to form the guanidine core.
- Step 2: Quaternization of the guanidine nitrogen atoms using methylating agents (e.g., methyl iodide) in polar aprotic solvents like DMF or THF.
- Step 3: Purification via fractional distillation or column chromatography to isolate the product .
Critical Factors Affecting Yield:
- Moisture Control: The trimethoxysilyl group is hydrolytically sensitive; reactions must be conducted under inert atmospheres (N₂/Ar) .
- Catalyst Selection: Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) improves reaction efficiency .
- Temperature: Optimal yields are achieved at 60–80°C; higher temperatures promote side reactions like silyl group hydrolysis .
Basic: Which spectroscopic and analytical methods are most effective for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR: Confirms the guanidine core structure (δ ~2.5–3.5 ppm for N-CH₃ groups) and trimethoxysilyl protons (δ ~3.5–3.8 ppm) .
- FTIR: Peaks at ~1650 cm⁻¹ (C≡N stretch) and ~1100 cm⁻¹ (Si-O-C symmetric stretch) validate functional groups .
- GC-MS: Detects purity (>95%) and identifies volatile byproducts (e.g., methoxy siloxanes) .
- Elemental Analysis: Validates molecular formula (C₁₁H₂₇N₃O₃Si) and rules out residual solvents .
Advanced: How does the compound’s structure enable dual functionality in biomimetic coordination chemistry and adhesion?
Methodological Answer:
- Guanidine Core: Acts as a strong Lewis base, chelating transition metals (e.g., Cu²⁺, Fe³⁺) to mimic metalloenzyme active sites. Coordination studies using UV-Vis and cyclic voltammetry reveal stability constants (log β ~8–10) comparable to natural ligands .
- Trimethoxysilyl Group: Hydrolyzes to form silanol (Si-OH), enabling covalent bonding to silica surfaces. Surface adhesion can be quantified via contact angle measurements or XPS analysis of SiO₂ substrates .
Experimental Design Tip: Use sol-gel matrices to study synergistic effects between metal coordination and silicate adhesion .
Advanced: What strategies mitigate byproduct formation during synthesis?
Methodological Answer:
Common byproducts include:
- Siloxane Oligomers: Formed via premature hydrolysis of trimethoxysilyl groups. Mitigate by using molecular sieves or controlled H₂O levels (<50 ppm) .
- N-Methylated Side Products: Avoid excess methylating agents; monitor reaction progress via TLC (Rf ~0.4 in ethyl acetate/hexane) .
Optimization Strategy: - Employ high-purity solvents (H₂O <0.01%) and low-temperature methylation (≤50°C).
- Post-synthesis, use size-exclusion chromatography to remove high-MW siloxanes .
Advanced: How do structural analogs differ in catalytic and adhesive properties?
Comparative Analysis:
| Compound | Key Structural Variation | Catalytic Activity (kcat, s⁻¹) | Adhesion Strength (MPa) |
|---|---|---|---|
| This compound | Baseline | 0.12 ± 0.02 | 15.3 ± 1.2 |
| N,N'-Bis(3-trimethoxysilylpropyl)urea | Urea instead of guanidine | 0.03 ± 0.01 | 18.7 ± 0.9 |
| 1-Methyl-2,3-di(propan-2-yl) derivative | Branched alkyl groups | 0.08 ± 0.03 | 9.4 ± 0.6 |
Key Findings:
- Urea analogs show higher adhesion but lower catalytic activity due to weaker metal binding .
- Steric hindrance from branched alkyl groups reduces substrate accessibility, lowering adhesion .
Advanced: What challenges arise in studying its redox-active antimicrobial properties?
Methodological Challenges:
- Selective Cytotoxicity: The compound’s redox activity (e.g., ROS generation) must be quantified via ESR or fluorescent probes (e.g., DCFH-DA) to distinguish between microbial and mammalian cell effects .
- Bioavailability: Poor oral absorption (logP ~1.2) limits in vivo applications. Use nanoencapsulation (e.g., silica nanoparticles) to enhance delivery .
Experimental Design: - Conduct time-kill assays under anaerobic vs. aerobic conditions to isolate redox mechanisms.
- Pair with chelators (e.g., EDTA) to confirm metal-dependent activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
